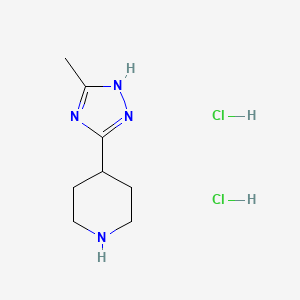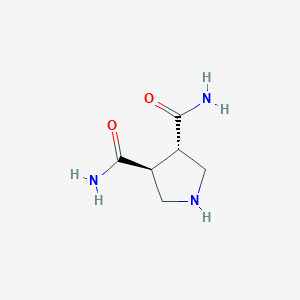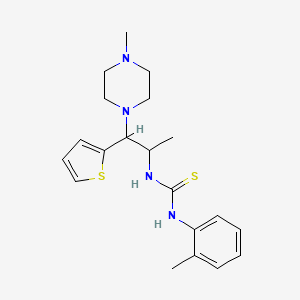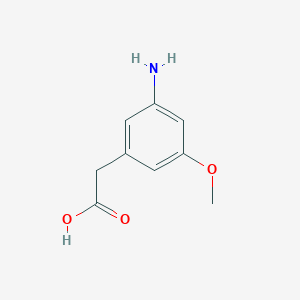![molecular formula C18H17N3O3S2 B2518110 Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate CAS No. 391874-93-4](/img/structure/B2518110.png)
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate” is a complex organic molecule. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon), a thiadiazole ring (a heterocyclic compound containing sulfur and nitrogen), and an ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The naphthalene moiety would contribute significant aromatic character to the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, we can infer some potential reactivity based on its functional groups. The thiadiazole ring might participate in nucleophilic substitution reactions . The ester group could undergo hydrolysis, reduction, or other reactions common to esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could impact its solubility .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Evaluation
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate and its analogs are primarily investigated for their potential in chemical synthesis and pharmacological applications. For instance, analogs like BPTES have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), exploring the therapeutic potential of GLS inhibition in oncology. Truncated analogs of BPTES have shown similar potency while offering improved drug-like properties, including better aqueous solubility, suggesting their applicability in developing more effective cancer treatments (Shukla et al., 2012).
Protective Activities Against DNA Damage
Research on 2-naphthyl ethers and their derivatives has unveiled their protective activities against DNA damage. Specifically, compounds synthesized from reactions involving 2-naphthaloxyacetic acid have been tested for their ability to protect DNA from damage induced by bleomycin-iron complexes. These studies highlight the potential of such compounds in mitigating chromogen formation between damaged DNA and thiobarbituric acid, underscoring their relevance in developing therapeutic strategies against oxidative stress-related diseases (Abdel-Wahab, El-Ahl, & Badria, 2009).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds incorporating the naphthalen-2-yl moiety has been explored for their varied biological activities. For example, ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have been synthesized and evaluated for antibacterial and antifungal activities. Such studies contribute to the ongoing search for new antimicrobial agents, with these compounds showing promise against both Gram-positive and Gram-negative bacterial strains, as well as various fungal strains (Patel & Patel, 2017).
Fluorescence Modulation in Polymorphic Crystals
Investigations into the polymorphic crystals of naphthalenesulfonic acid derivatives have provided insights into their reversible transformation and fluorescence modulation. These studies reveal how mechanical grinding and heat treatment can induce transformations between different crystal forms, affecting their luminescent properties. Such research underscores the potential of these compounds in developing materials with tunable optical properties, relevant for applications in sensing, imaging, and photonics (Yamamoto et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-24-16(23)11(2)25-18-21-20-17(26-18)19-15(22)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCVCRDKVXLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


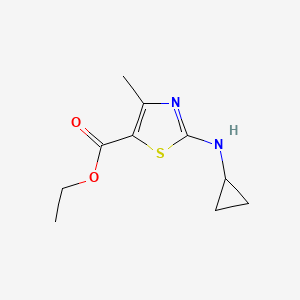
![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)
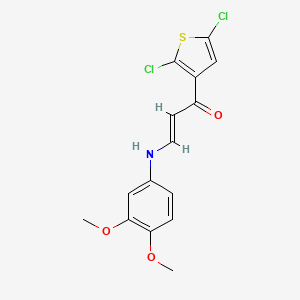
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)
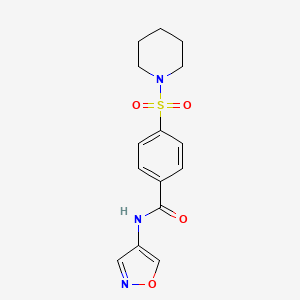
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
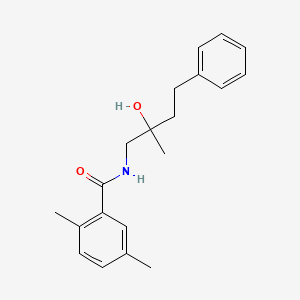
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)
